molecular formula C14H20N2O2 B262107 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone

Cat. No. B262107
M. Wt: 248.32 g/mol
InChI Key: BTTJKRRGKCHWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of enzymes, inhibiting their activity. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has also been shown to interact with proteins involved in the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone in lab experiments is its stability and ease of synthesis. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using simple methods and is stable under different conditions. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone. One direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is the study of its interaction with different proteins and enzymes, which can provide insights into its mechanism of action. Additionally, the synthesis of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone derivatives with improved solubility and bioavailability can expand its potential applications in different fields.

Synthesis Methods

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 2-piperazinone, followed by the addition of ethylene oxide to the resulting product. Another method involves the reaction of 4-methylbenzylamine with 2-piperazinone, followed by the addition of ethylene oxide. Both methods result in the formation of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its anti-inflammatory and analgesic properties. In material science, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been used as a ligand in the synthesis of metal-organic frameworks. In biochemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its interaction with proteins and enzymes.

properties

Product Name

3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C14H20N2O2/c1-11-2-4-12(5-3-11)10-16-8-7-15-14(18)13(16)6-9-17/h2-5,13,17H,6-10H2,1H3,(H,15,18)

InChI Key

BTTJKRRGKCHWTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO

Origin of Product

United States

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